Potassium metaborate 4/3-water

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

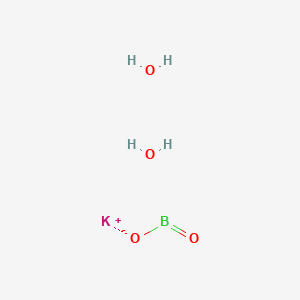

Potassium metaborate 4/3-water is a chemical compound with the formula KBO₂·4/3H₂O. It is a hydrated form of potassium metaborate, which is a borate of potassium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

Potassium metaborate 4/3-water can be synthesized through the reaction of potassium hydroxide (KOH) with boric acid (H₃BO₃). The reaction typically occurs in an aqueous solution, where the boric acid reacts with the potassium hydroxide to form potassium metaborate and water. The reaction can be represented as follows:

KOH+H3BO3→KBO2+2H2O

The resulting potassium metaborate can then be crystallized from the solution to obtain the hydrated form, this compound.

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction conditions, such as temperature and pH, are crucial in the industrial production process.

化学反应分析

Types of Reactions

Potassium metaborate 4/3-water undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, potassium metaborate can hydrolyze to form boric acid and potassium hydroxide.

Neutralization: It can react with acids to form boric acid and the corresponding potassium salt.

Complexation: Potassium metaborate can form complexes with various metal ions, which can be useful in different chemical applications.

Common Reagents and Conditions

Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used to react with potassium metaborate.

Water: Acts as a solvent and reactant in hydrolysis reactions.

Metal Ions: Various metal ions can be used to form complexes with potassium metaborate.

Major Products Formed

Boric Acid (H₃BO₃): Formed during hydrolysis and neutralization reactions.

Potassium Salts: Formed during neutralization reactions with different acids.

Metal Complexes: Formed during complexation reactions with metal ions.

科学研究应用

Chemical Properties and Structure

Potassium metaborate exists in various hydrated forms, with KBO2·4/3H2O being one of the most studied. The structure consists of potassium ions coordinated with borate ions and water molecules, influencing its solubility and reactivity in aqueous solutions. Research has shown that potassium metaborate can form different coordination complexes depending on the concentration and pH of the solution, affecting its chemical behavior in various applications .

Water Treatment

Potassium metaborate is utilized in water treatment processes due to its ability to interact with pollutants. It has been shown to enhance the removal of heavy metals and other contaminants from water sources. For instance, studies indicate that potassium metaborate can effectively precipitate arsenates when combined with other reagents, thereby improving water quality .

Case Study: Arsenate Removal

- Objective: To evaluate the efficiency of potassium metaborate in removing arsenates from contaminated water.

- Method: In-situ formation of magnesium hydroxide using potassium metaborate was tested.

- Results: The study demonstrated a significant reduction in arsenate levels, showcasing potassium metaborate's effectiveness as a coagulant .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Arsenate Concentration (mg/L) | 50 | <0.01 |

Chemical Synthesis

Potassium metaborate serves as a precursor in the synthesis of various boron-containing compounds. Its role as a boron source is crucial in producing materials for electronic applications, such as semiconductors and photovoltaic cells.

Case Study: Boron-Doped Photoanodes

- Objective: To enhance the performance of BiVO4 photoanodes through borate treatment.

- Method: Potassium metaborate was applied to modify BiVO4 surfaces.

- Results: The treated photoanodes exhibited improved efficiency in photoelectrochemical water oxidation, demonstrating the compound's utility in energy applications .

| Parameter | Untreated BiVO4 | Treated BiVO4 |

|---|---|---|

| Water Oxidation Efficiency (%) | 5 | 15 |

Biological Applications

Recent studies have explored the antibacterial properties of potassium metaborate. It has been found to influence cytokine levels and exhibit antimicrobial effects against various pathogens.

Case Study: Antibacterial Effects

- Objective: To assess the antibacterial efficacy of potassium metaborate.

- Method: In vitro tests were conducted against bacterial strains.

- Results: Potassium metaborate showed significant antibacterial activity, making it a candidate for medical applications .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

作用机制

The mechanism of action of potassium metaborate 4/3-water involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The borate ions can form complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to hydrolyze and release boric acid can contribute to its antimicrobial properties.

相似化合物的比较

Potassium metaborate 4/3-water can be compared with other similar compounds, such as:

Sodium Metaborate (NaBO₂): Similar in structure and properties but contains sodium instead of potassium.

Lithium Metaborate (LiBO₂): Another borate compound with lithium as the cation.

Ammonium Metaborate (NH₄BO₂): Contains ammonium as the cation and has different solubility and reactivity compared to potassium metaborate.

Uniqueness

This compound is unique due to its specific hydration state and the presence of potassium ions. This gives it distinct properties and applications compared to other metaborate compounds. Its ability to form stable complexes with metal ions and its antimicrobial properties make it particularly valuable in various scientific and industrial applications.

常见问题

Basic Research Questions

Q. How is Potassium Metaborate 4/3-Water synthesized and characterized in laboratory settings?

- Methodological Answer : this compound (KBO₂·4/3H₂O) is synthesized via controlled dehydration of hydrated potassium borate precursors. Characterization involves:

- X-ray Diffraction (XRD) : To confirm rhombohedral crystal structure (space group R3̄c) and lattice parameters (e.g., a = 7.76 Å, α = 110°36′) .

- Thermogravimetric Analysis (TGA) : To validate hydration states by measuring mass loss at specific temperatures (e.g., water loss at 100–270°C) .

- Elemental Analysis : Quantifies boron and potassium content via inductively coupled plasma optical emission spectrometry (ICP-OES) .

Q. What analytical techniques are recommended for verifying purity and stoichiometry?

- Methodological Answer :

- UV-VIS Spectroscopy : Assesses purity by detecting impurities in aqueous solutions (e.g., salicylic acid complexation) .

- Titrimetry : Measures borate ion concentration via acid-base titration with standardized HCl .

- Raman Spectroscopy : Identifies vibrational modes of metaborate ions (B-O stretching at ~700–900 cm⁻¹) .

Advanced Research Questions

Q. What experimental approaches evaluate the antioxidant activity of this compound?

- Methodological Answer :

-

Hydroxyl Radical Scavenging Assay : Uses Fenton reaction (FeSO₄ + H₂O₂) with salicylic acid. Activity is calculated as:

Scavenging Rate (%)=(1−AblankAsample)×100Significant activity (70–86%) is observed at 10–100 mM concentrations <span data-key="32" class="reference-num" data-pages="undefined">4</span>.- β-Carotene-Linoleic Acid Bleaching Assay : Measures inhibition of lipid peroxidation. Results are compared to controls (e.g., BHT, α-tocopherol) using ANOVA/Tukey’s test (p < 0.05) .

Q. How to determine antimicrobial efficacy and biofilm inhibition against multidrug-resistant pathogens?

- Methodological Answer :

- Broth Microdilution : Determines Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC). For B. subtilis, MIC = 31.25 mM; MLC = 125 mM .

- MTT Assay : Quantifies biofilm viability via reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. SEM imaging visualizes biofilm disruption (e.g., reduced extracellular matrix at MIC/2) .

Q. What structural methods elucidate hydration dynamics and ion association in aqueous solutions?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves borate ion hydration shells (e.g., B(OH)₄⁻ coordination) .

- Empirical Potential Structure Refinement (EPSR) : Models sodium-borate contact ion pairs, applicable to potassium analogs .

- Density Functional Theory (DFT) : Simulates solution-phase ion clustering and hydrogen-bonding networks .

Q. How can this compound be applied in carbon dioxide capture processes?

属性

IUPAC Name |

potassium;oxido(oxo)borane;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.K.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYHYLYHPKUQMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].O.O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。